molecular formula C10H19N3O9 B2948240 4-(2-Hydrazinoethyl)morpholine dioxalate CAS No. 1182284-48-5; 2154-24-7

4-(2-Hydrazinoethyl)morpholine dioxalate

Cat. No.: B2948240
CAS No.: 1182284-48-5; 2154-24-7
M. Wt: 325.274
InChI Key: TXYXYWIPXBYMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydrazinoethyl)morpholine dioxalate is a hydrazine-containing morpholine derivative, structurally characterized by a morpholine ring linked to a hydrazinoethyl group (-CH₂-CH₂-NH-NH₂) and stabilized as a dioxalate salt. This compound is typically used in pharmaceutical synthesis as an intermediate or impurity standard due to its reactive hydrazine moiety, which facilitates conjugation or crosslinking in drug development .

Properties

IUPAC Name

2-morpholin-4-ylethylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;2*3-1(4)2(5)6/h8H,1-7H2;2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYXYWIPXBYMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Reactivity: The hydrazinoethyl group in the target compound distinguishes it from analogs like 4-(thiazol-2-yl)morpholine, which lacks nucleophilic hydrazine but contains a thiazole ring for metal coordination .
  • Stability: Dioxalate salts (e.g., MM0464.20 and the target compound) enhance solubility and stability in acidic conditions compared to non-salt forms like Imp. G(EP) .
  • Toxicity : Hydrazine derivatives are associated with higher acute toxicity (oral, dermal) than thiazole- or pyrimidine-containing analogs. For example, 4-(thiazol-2-yl)morpholine is classified as Category 4 for acute oral toxicity (H302), whereas hydrazine derivatives often fall into stricter hazard categories .

Research Findings and Industrial Relevance

  • Pharmaceutical Impurity Control : Compounds like MM0464.20 and the target compound are critical for quantifying impurities in APIs (Active Pharmaceutical Ingredients). For instance, dioxalate salts are prioritized in European Pharmacopoeia (EP) standards due to their analytical reproducibility .
  • Toxicity Mitigation : Substituting hydrazine-containing intermediates (e.g., the target compound) with safer analogs like 4-(thiazol-2-yl)morpholine is a trend in green chemistry, though this compromises reaction specificity .
  • Synthetic Versatility: The hydrazinoethyl group enables unique pathways for functionalizing morpholine scaffolds, which are less feasible with pyrimidine or thiazole derivatives .

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